molecular formula C11H12ClNO3 B2490422 Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate CAS No. 1248291-72-6

Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate

Cat. No. B2490422
CAS RN: 1248291-72-6
M. Wt: 241.67
InChI Key: PXGAHCSJAQGGCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate and related compounds involves several key reactions, including the reaction of amines with ethyl chlorooxoacetate in methylene chloride under mild conditions, leading to yields of 72–87% (D'yachenko, Burmistrov, & Butov, 2019). Additionally, the BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile has been explored as a novel approach for synthesizing N-acyl beta-enamino ester derivatives, revealing the versatility of ethyl chlorooxoacetate in synthesizing complex organic molecules (Gioiello, Venturoni, Natalini, & Pellicciari, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate has been detailed through studies such as the crystal structure, FT-IR, FT-Raman, and 1H NMR analysis. These studies provide insights into the structural characteristics, including bond lengths and angles, and the presence of intramolecular hydrogen bonds which contribute to the compound's stability (Prasanth et al., 2015).

Scientific Research Applications

Chemical Interactions and Environmental Implications

Research into the chemical interactions and environmental implications of various compounds related to Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate provides insights into their potential applications. For instance, the study of chlorinated ethylenes and their metabolism highlights the complex interactions and potential for environmental persistence of similar compounds, underscoring the importance of understanding these processes in the context of environmental health and safety (Leibman & Ortiz, 1977). Similarly, the examination of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater elucidates the microbial and biogeochemical mechanisms that could potentially influence the degradation and environmental impact of structurally related compounds (Thornton et al., 2020).

Toxicological Reviews and Health Implications

The toxicological profiles of various chemicals, including Ethyl tertiary-Butyl Ether and chlorinated solvents, have been extensively reviewed, providing valuable information on their potential health effects. For example, the comprehensive review on Ethyl tertiary-Butyl Ether outlines its metabolism, potential health impacts, and the need for careful evaluation of exposure risks, especially in occupational settings (Mcgregor, 2007). Additionally, research on the genotoxicity of 1-Ethyl-1-nitrosourea, although not directly related, highlights the importance of understanding the mutagenic and carcinogenic potential of chemical compounds, which could inform safety protocols and regulatory standards for similar chemicals (Shibuya & Morimoto, 1993).

Advanced Materials and Industrial Applications

In the field of advanced materials and industrial applications, studies on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrate the potential for organic materials in thermoelectric applications. Effective treatment methods to enhance the thermoelectric performance of PEDOT:PSS indicate the broader applicability of chemical modification techniques to improve the properties of related compounds for industrial use (Zhu et al., 2017).

Environmental Chemistry and Ecotoxicology

The assessment of chlorophenols' impact on the aquatic environment and the toxicology of organochlorine compounds provides a framework for evaluating the environmental persistence and ecotoxicological effects of chemically related compounds. Understanding the behavior, fate, and toxic effects of these substances in aquatic environments is crucial for developing strategies to mitigate their impact and for informing regulatory policies (Krijgsheld & Gen, 1986; Burgos-Aceves et al., 2021).

properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGAHCSJAQGGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[(3-chlorophenyl)methyl]carbamoyl}formate

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